molecular formula C28H25ClN2O4S B6041436 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No. B6041436
M. Wt: 521.0 g/mol
InChI Key: CIMVQESNSSRREU-UHFFFAOYSA-N
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Description

The compound 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide, also known as BMS-777607, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. This compound was first synthesized in 2007 by Bristol-Myers Squibb and has since been the subject of extensive scientific research due to its potential as a therapeutic agent for various types of cancer.

Mechanism of Action

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide inhibits the c-Met receptor tyrosine kinase by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This inhibition results in the induction of apoptosis and the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion in various types of cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide is its specificity for the c-Met receptor tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide is its relatively low potency compared to other c-Met inhibitors, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide, including the development of more potent analogs of the compound, the identification of biomarkers that can predict response to treatment, and the investigation of combination therapies that can enhance the efficacy of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide in the treatment of cancer. Additionally, the role of c-Met in other biological processes, such as wound healing and tissue regeneration, may also be a focus of future research.

Synthesis Methods

The synthesis of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide involves several steps, starting with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylbenzenesulfonamide and sodium hydride to form the corresponding sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with benzylamine and 4-dimethylaminopyridine to form the desired product, 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide.

Scientific Research Applications

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide has been extensively studied for its potential as a therapeutic agent for various types of cancer, including breast, lung, and liver cancer. It has been shown to inhibit the growth and metastasis of cancer cells by targeting the c-Met receptor tyrosine kinase, which plays a key role in cell proliferation, survival, and migration.

properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O4S/c1-20-12-15-23(16-13-20)36(33,34)31(19-21-8-4-3-5-9-21)26-11-7-6-10-24(26)28(32)30-25-18-22(29)14-17-27(25)35-2/h3-18H,19H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMVQESNSSRREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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